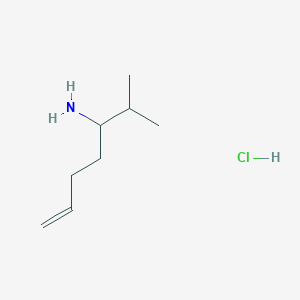

![molecular formula C21H15F3N4O B2376537 2,2-二苯基-N-(2-(三氟甲基)吡唑并[1,5-a]嘧啶-6-基)乙酰胺 CAS No. 2034583-24-7](/img/structure/B2376537.png)

2,2-二苯基-N-(2-(三氟甲基)吡唑并[1,5-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

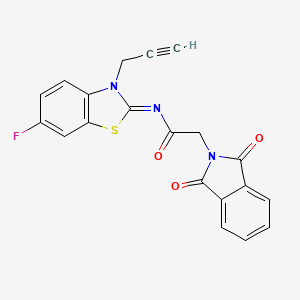

The compound “2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with two phenyl rings and a trifluoromethyl group attached . The exact 3D structure or other detailed structural information is not available in the retrieved sources.科学研究应用

- PHTPP 是一种合成的非甾体化合物,选择性地拮抗 ERβ。 研究人员使用它来研究该受体的功能 . 它对 ERβ 的选择性是 ERα 的 36 倍,这使其成为研究雌激素信号通路的有价值工具 .

- 分子模型研究表明,某些吡唑啉类化合物,包括 PHTPP,可能通过选择性抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的活性而发挥神经保护作用。 这种性质可能与帕金森病和与年龄相关的认知下降等神经疾病相关 .

- 一些吡唑并[1,5-a]嘧啶衍生物,包括 PHTPP,表现出抗病毒作用。 它们已被研究为呼吸道合胞病毒 (RSV) 和丙型肝炎病毒 (HCV) 的潜在抑制剂 .

- 某些吡唑并[1,5-a]嘧啶,包括 PHTPP,充当磷酸二酯酶 (PDE) 酶的抑制剂。 具体来说,它们靶向 PDE2A 和 PDE10A。 这些酶在细胞信号通路中发挥作用,是治疗认知障碍和精神分裂症的有希望的靶点 .

雌激素受体β (ERβ) 拮抗作用

神经保护潜力

抗病毒活性

磷酸二酯酶 (PDE) 抑制

总之,PHTPP 在科学研究中是一种多功能化合物,有助于我们了解雌激素受体生物学、神经保护、抗病毒策略和药物开发 . 如果你需要更多细节或有任何其他问题,请随时提问!😊

作用机制

Target of Action

The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are activated by the hormone estrogen and play crucial roles in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound acts as a selective antagonist for ERβ . It binds to ERβ and inhibits its activity, showing a 36-fold selectivity for ERβ over ERα . This means it preferentially blocks the action of estrogen on ERβ, without significantly affecting ERα .

Biochemical Pathways

The compound’s antagonistic action on ERβ affects several biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80% . A high dose of the compound slightly increases class 1 Igf1 mRNA expression .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability when administered in suitable formulations

Result of Action

The compound’s antagonistic action on ERβ has various molecular and cellular effects. For example, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain cellular contexts .

Action Environment

It is known that the compound is stable at temperatures of 2-8°c , suggesting that it may be sensitive to heat. The compound’s solubility in DMSO also suggests that it may be affected by the presence of certain solvents.

生化分析

Biochemical Properties

This compound is known to interact with various enzymes, proteins, and other biomolecules. It is a highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα , and is a silent antagonist of ERβ .

Cellular Effects

2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has been observed to have significant effects on various types of cells and cellular processes. For instance, it significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .

属性

IUPAC Name |

2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPQHIGMWUPIGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

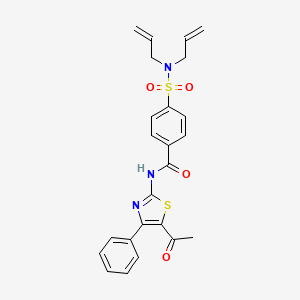

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)

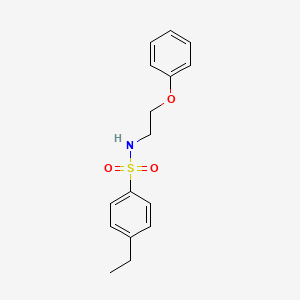

![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)

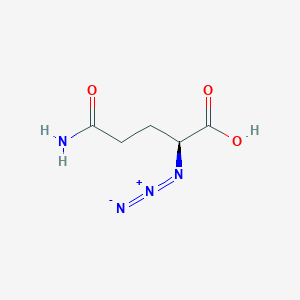

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)

![N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2376466.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)

![3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide](/img/structure/B2376475.png)